molecular formula C16H26O3 B14479101 Acetic acid;2-octan-4-ylphenol CAS No. 67366-82-9

Acetic acid;2-octan-4-ylphenol

Cat. No.: B14479101
CAS No.: 67366-82-9
M. Wt: 266.38 g/mol
InChI Key: NTLJHDQJUULSEN-UHFFFAOYSA-N
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Description

"Acetic acid;2-octan-4-ylphenol" is a compound combining acetic acid (CH₃COOH) with a phenolic derivative substituted with a branched octyl group (2-octan-4-yl) at the ortho position of the phenol ring. These compounds are characterized by their aromatic rings linked to acetic acid via alkyl or functional groups, influencing their physicochemical properties and applications in industrial and laboratory settings.

Properties

CAS No.

67366-82-9

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

acetic acid;2-octan-4-ylphenol

InChI

InChI=1S/C14H22O.C2H4O2/c1-3-5-9-12(8-4-2)13-10-6-7-11-14(13)15;1-2(3)4/h6-7,10-12,15H,3-5,8-9H2,1-2H3;1H3,(H,3,4)

InChI Key

NTLJHDQJUULSEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C1=CC=CC=C1O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-octan-4-ylphenol can be achieved through various methods. One common approach involves the esterification of acetic acid with 2-octan-4-ylphenol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes. For instance, the carbonylation of methanol via the Monsanto process is a well-known method for producing acetic acid . This process can be adapted to include the phenol derivative, resulting in the desired compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-octan-4-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;2-octan-4-ylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;2-octan-4-ylphenol involves its interaction with cellular components. The phenolic hydroxyl group can form hydrogen bonds with proteins and nucleic acids, disrupting their normal function. Additionally, the acetic acid component can lower the pH of the environment, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of "Acetic acid;2-octan-4-ylphenol" analogs and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Acidity (pKa) Solubility
This compound (hypothetical) C₁₆H₂₄O₃ 264.36 Phenol, branched octyl, acetic acid ~4.76 (acetic acid) Low in water; soluble in organic solvents
2-(4-Octylphenyl)acetic acid C₁₆H₂₄O₂ 248.36 Phenyl, linear octyl, acetic acid ~4.7 Insoluble in water; soluble in ethanol, DMSO
[2-(Biphenyl-4-yloxy)acetylamino]-acetic acid C₁₆H₁₅NO₄ 285.29 Biphenyl, ether, amide ~3.5–4.5 Moderate in polar solvents
Glacial acetic acid C₂H₄O₂ 60.05 Carboxylic acid 2.4 Miscible with water, ethanol

Key Observations :

  • Branching vs. Linear Chains: The branched octyl group in "this compound" may reduce crystallinity compared to linear-chain analogs like 2-(4-Octylphenyl)acetic acid, enhancing solubility in non-polar solvents .
  • Acidity: The phenolic –OH group (pKa ~10) and acetic acid moiety (pKa ~4.7) create bifunctional acidity, enabling pH-dependent reactivity distinct from simple acetic acid derivatives .

Key Observations :

  • Surfactant Potential: The amphiphilic structure of "this compound" (hydrophobic octyl group + hydrophilic acetic acid/phenol) suggests utility in emulsifiers or detergents, akin to other alkylphenol derivatives .
  • Toxicity Profile: Phenolic acetic acid derivatives often exhibit higher toxicity than pure acetic acid due to membrane-disrupting aromatic groups .

Research Findings on Metabolic and Stress Responses

Proteomic studies on acetic acid bacteria (e.g., Acetobacter pasteurianus) reveal that acetic acid resistance involves upregulation of stress-response proteins like glutamine synthetase and EF-Tu, which stabilize intracellular pH and enhance translation efficiency under acidic conditions .

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